Aluminium silicide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminium silicide is a compound composed of aluminium and silicon. It is known for its unique properties, including high thermal stability, low electrical resistivity, and excellent corrosion resistance. These characteristics make it a valuable material in various industrial applications, particularly in the field of microelectronics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminium silicide can be synthesized through several methods, including direct reaction of aluminium and silicon at high temperatures, chemical vapor deposition, and sol-gel processes. The direct reaction method involves heating aluminium and silicon powders to temperatures above 1000°C in an inert atmosphere to form this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using chemical vapor deposition, where aluminium and silicon precursors are introduced into a reactor chamber. The precursors decompose at high temperatures, depositing a thin film of this compound on a substrate. This method allows for precise control over the composition and thickness of the film.

Análisis De Reacciones Químicas

Types of Reactions: Aluminium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures to form aluminium oxide and silicon dioxide.

Reduction: It can be reduced using hydrogen gas at high temperatures to produce aluminium and silicon.

Substitution: this compound can react with halogens, such as chlorine, to form aluminium halides and silicon halides.

Major Products Formed:

Oxidation: Aluminium oxide (Al2O3) and silicon dioxide (SiO2)

Reduction: Aluminium (Al) and silicon (Si)

Substitution: Aluminium halides (e.g., AlCl3) and silicon halides (e.g., SiCl4)

Aplicaciones Científicas De Investigación

Aluminium silicide has a wide range of applications in scientific research and industry:

Microelectronics: It is used as a material for contacts and interconnections in silicon integrated circuits due to its low electrical resistivity and high thermal stability.

Thermoelectric Devices: this compound is employed in thermoelectric devices for converting waste heat into electricity.

Catalysis: It serves as a catalyst in various chemical reactions, including the synthesis of organic compounds.

Materials Science: this compound is studied for its potential use in high-temperature structural materials due to its excellent mechanical properties.

Mecanismo De Acción

The mechanism of action of aluminium silicide involves its interaction with other materials at the molecular level. In microelectronics, this compound forms stable contacts with silicon, allowing for efficient electrical conduction. The compound’s high thermal stability ensures that it remains effective even at elevated temperatures, making it suitable for use in high-performance electronic devices .

Comparación Con Compuestos Similares

- Magnesium silicide (Mg2Si)

- Calcium silicide (CaSi2)

- Iron silicide (FeSi2)

Comparison:

- Thermal Stability: Aluminium silicide has higher thermal stability compared to magnesium silicide and calcium silicide, making it more suitable for high-temperature applications.

- Electrical Resistivity: this compound has lower electrical resistivity than iron silicide, which enhances its performance in microelectronic applications.

- Corrosion Resistance: this compound exhibits better corrosion resistance than magnesium silicide, making it more durable in harsh environments .

Propiedades

InChI |

InChI=1S/4Al.3Si |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTZODAHLMBGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

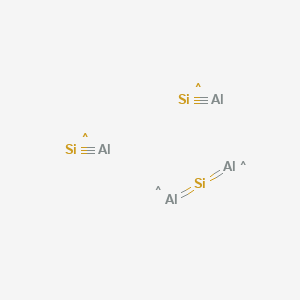

Canonical SMILES |

[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al4Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648873 |

Source

|

| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106698-75-3 |

Source

|

| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)

![1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone](/img/structure/B3079259.png)

![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)